1-Piperidineethanol-d4 chemical properties and structure
1-Piperidineethanol-d4 chemical properties and structure
An In-depth Technical Guide to 1-Piperidineethanol-d4: Properties, Structure, and Applications in Advanced Research
Executive Summary
This technical guide provides a comprehensive overview of 1-Piperidineethanol-d4, a deuterated isotopologue of 1-Piperidineethanol. The strategic incorporation of deuterium atoms into the ethanol moiety confers unique physicochemical properties that are highly valuable in modern research, particularly within drug development and analytical chemistry. This document details the compound's structural and chemical properties, explores its primary application as an internal standard for mass spectrometry-based quantification, and provides a detailed, field-proven experimental workflow. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate the effective use of this stable isotope-labeled compound.
The Strategic Advantage of Deuterium Labeling in Pharmaceutical R&D
In the landscape of pharmaceutical research, stable isotope-labeled compounds are indispensable tools. Deuteration, the substitution of a hydrogen atom (¹H) with its stable heavy isotope deuterium (²H or D), is a subtle yet powerful modification.[1] This substitution introduces a change in mass but leaves the fundamental chemical reactivity and biological activity of the molecule largely unchanged.[2] The core advantage stems from the kinetic isotope effect: the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[3]
This increased bond strength can lead to several benefits:
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Improved Metabolic Stability: Enzymes find it more difficult to break C-D bonds, which can slow down metabolic processes at the site of deuteration.[3][4] This can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[3]
-
Reduced Toxic Metabolite Formation: By slowing metabolism at specific "soft spots" on a molecule, deuteration can decrease the formation of potentially reactive or toxic byproducts.[3][4]
-
Enhanced Analytical Precision: In quantitative bioanalysis, deuterated compounds are considered the gold standard for use as internal standards (IS).[1] Because they co-elute with the non-labeled analyte in chromatography and exhibit similar ionization efficiency in mass spectrometry, they can accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantification.[5]
1-Piperidineethanol-d4 is a prime example of a deuterated compound designed for the third application, serving as a critical tool for analytical accuracy.
1-Piperidineethanol-d4: Core Properties and Structure
1-Piperidineethanol-d4 is the deuterated analog of 1-Piperidineethanol, where four hydrogen atoms on the hydroxyethyl group attached to the piperidine nitrogen have been replaced with deuterium.
Physicochemical Properties
The key properties of 1-Piperidineethanol-d4 are summarized below. Data for its non-deuterated counterpart is included for comparison.
| Property | 1-Piperidineethanol-d4 | 1-Piperidineethanol (Non-labeled) | Source(s) |
| CAS Number | 1189705-44-9 | 3040-44-6 | [6][7] |
| Molecular Formula | C₇H₁₁D₄NO | C₇H₁₅NO | [7][8] |
| Molecular Weight | 133.22 g/mol | 129.20 g/mol | [7][8] |
| Appearance | Clear, Colourless Liquid | Colorless Liquid | [6][9][10] |
| Boiling Point | 70-75°C @ 10 mmHg | 199-202°C (at atmospheric pressure) | [6][11] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate | Soluble in water | [6][12] |
Chemical Structure
The structure of 1-Piperidineethanol-d4 consists of a saturated six-membered piperidine ring N-substituted with a deuterated 2-hydroxyethyl group. The four deuterium atoms are located on the two carbon atoms of the ethanol chain, providing a significant mass shift from the unlabeled analyte.
Caption: Chemical structure of 1-Piperidineethanol-d4.
Synthesis and Isotopic Labeling
While specific, proprietary synthesis routes for commercially available 1-Piperidineethanol-d4 are not publicly detailed, the generation of such deuterated compounds generally follows established organic chemistry principles. Labeling can be achieved through methods like reductive deuteration or by using deuterated building blocks. For instance, a plausible route could involve the reaction of piperidine with a deuterated ethylene oxide (ethylene oxide-d4) or 2-bromoethanol-d4. The deuterium source for these reagents is typically deuterium gas (D₂) or heavy water (D₂O). The final product is purified via distillation or chromatography to ensure high chemical and isotopic purity, which is critical for its function as an analytical standard.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of 1-Piperidineethanol-d4 is its use as an internal standard (IS) for the accurate quantification of its non-deuterated analog, 1-Piperidineethanol, or structurally similar compounds in complex matrices like plasma, urine, or tissue homogenates.[1]
The Causality Behind Its Efficacy: In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, the analyte and the deuterated IS are extracted and processed together. During analysis:
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Co-Elution: Due to their nearly identical chemical properties, both the analyte and 1-Piperidineethanol-d4 travel through the LC column at the same rate and elute at the same retention time.
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Identical Ionization: They exhibit the same behavior in the mass spectrometer's ion source, meaning they ionize with the same efficiency.
-
Mass Distinction: The mass spectrometer can easily distinguish between the analyte (m/z) and the heavier IS (m/z+4).
Any sample loss during extraction, inconsistency in injection volume, or suppression of ionization by matrix components will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte's MS signal to the IS's MS signal, these variations are normalized, allowing for highly accurate and precise quantification of the analyte.
Experimental Protocol: Quantification of 1-Piperidineethanol in Plasma using LC-MS/MS
This protocol provides a self-validating system for the quantitative analysis of 1-Piperidineethanol using 1-Piperidineethanol-d4 as an internal standard.
Objective: To determine the concentration of 1-Piperidineethanol in a human plasma sample.
Materials:
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1-Piperidineethanol (analyte standard)
-
1-Piperidineethanol-d4 (internal standard)
-
Human Plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein Precipitation Plates or Microcentrifuge Tubes
Methodology:
Step 1: Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1-Piperidineethanol and dissolve in 10 mL of 50:50 acetonitrile/water.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of 1-Piperidineethanol-d4 and dissolve in 1 mL of 50:50 acetonitrile/water.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS Stock with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solvent.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each well. The addition of the IS at this early stage ensures it accounts for variability in all subsequent steps.
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new plate or vials for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions (Example):
-
1-Piperidineethanol: Q1: 130.2 -> Q3: 98.2 (parent ion -> characteristic fragment ion)
-
1-Piperidineethanol-d4: Q1: 134.2 -> Q3: 102.2 (parent+4 -> fragment+4)
-
Step 4: Data Processing and Quantification
-
Integrate the peak areas for both the analyte and the IS for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards and samples.
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Workflow Diagram
Caption: Quantitative analysis workflow using an internal standard.
Conclusion
1-Piperidineethanol-d4 is more than just a labeled molecule; it is a precision tool that enables researchers to achieve the highest levels of accuracy in quantitative analysis. Its properties, rooted in the fundamental principles of the kinetic isotope effect, make it an ideal internal standard for mass spectrometry. By correcting for inevitable experimental variability, it ensures that the data generated is reliable, reproducible, and trustworthy, underpinning the integrity of research and development in the pharmaceutical and life sciences industries.
References
- Clearsynth Discovery. (2024). Advantages of Deuterated Compounds.
- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
- HuiCheng Bio. (n.d.). 1-Piperidineethanol-d4.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-Piperidineethanol-d4.
- Alfa Chemistry. (n.d.). 1-Piperidineethanol-d4.
- Pharmaffiliates. (n.d.). 1-Piperidineethanol-d4.
- National Institute of Standards and Technology. (n.d.). 1-Piperidineethanol. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of 1-Piperidineethanol (CAS 3040-44-6).
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Piperidineethanol.
- Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances.
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